Nomifensine maleate
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Overview
Description
Nomifensine maleate is a compound that was primarily used as an antidepressant. It is a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking their reuptake transporters . This compound was marketed under the brand names Merital and Alival . it was withdrawn from the market in the 1980s due to safety concerns, including an increased incidence of hemolytic anemia .
Preparation Methods
The synthesis of nomifensine maleate involves several steps. One method includes the trifluoroacetylation of this compound enantiomers, followed by chiral separation using ion-pair chromatography . The reaction conditions typically involve a mixture of chloroform, methanol, and water, with a chiral counter ion such as (+)-camphor-10-sulfonic acid . Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Nomifensine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The aromatic amine group in nomifensine is particularly reactive and can produce toxic metabolites . Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nomifensine maleate is mainly used in scientific research today, particularly in studies involving dopamine release in response to addiction . It has also been explored for its potential anticancer effects. For instance, a study applied ionizing radiation to transform the chemical characteristics of nomifensine and investigated its potential to kill human breast cancer cells (MCF-7) . Additionally, it has been used to study β-CFT (cocaine analogue) binding using human embryonic kidney 293T cells .
Mechanism of Action
Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of some recreational drugs like cocaine. The molecular targets involved include the dopamine transporter and the sodium-dependent noradrenaline transporter . By blocking these transporters, nomifensine enhances the signaling of these neurotransmitters, which contributes to its antidepressant effects.
Comparison with Similar Compounds
Nomifensine maleate is unique in its dual inhibition of norepinephrine and dopamine reuptake. Similar compounds include bupropion and methylphenidate, which are also norepinephrine-dopamine reuptake inhibitors . nomifensine differs in its chemical structure and specific pharmacological profile. Other similar compounds include selective dopamine reuptake inhibitors like modafinil . Compared to tricyclic antidepressants like imipramine and amitriptyline, nomifensine causes fewer anticholinergic side effects and less sedation .
Properties
CAS No. |
24524-90-1 |
---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GEOCVSMCLVIOEV-BTJKTKAUSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |
Key on ui other cas no. |
32795-47-4 24524-90-1 |
Pictograms |
Irritant |
Related CAS |
24526-64-5 (Parent) |
Synonyms |
Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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